molecular formula C23H29N3O5 B10910641 N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

Cat. No.: B10910641
M. Wt: 427.5 g/mol
InChI Key: RANVDXTUIJNFBN-JJIBRWJFSA-N
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Description

N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a nitrophenyl group, an octyloxyphenoxy group, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using recrystallization or column chromatography techniques .

Chemical Reactions Analysis

N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The hydrazone moiety can form stable complexes with metal ions, which can interfere with various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity .

Comparison with Similar Compounds

N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-octoxyphenoxy)acetamide

InChI

InChI=1S/C23H29N3O5/c1-2-3-4-5-6-7-15-30-21-11-13-22(14-12-21)31-18-23(27)25-24-17-19-9-8-10-20(16-19)26(28)29/h8-14,16-17H,2-7,15,18H2,1H3,(H,25,27)/b24-17+

InChI Key

RANVDXTUIJNFBN-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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